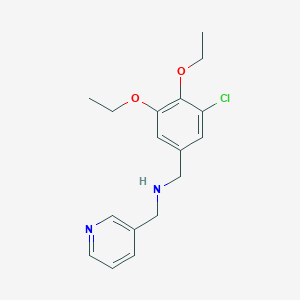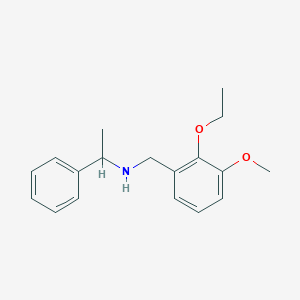![molecular formula C13H19N5O2 B502250 N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-95-9](/img/structure/B502250.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrazole ring substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzyl alcohol, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride.
Formation of the Tetrazole Intermediate: The tetrazole ring is formed by reacting propylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The final step involves coupling the benzyl intermediate with the tetrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency.
化学反応の分析
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol.
Substitution: Formation of 2,4-dihalogenated benzyl derivatives.
科学的研究の応用
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine.
2,4-Dimethoxybenzoic acid: An oxidation product of 2,4-dimethoxybenzyl alcohol.
1-Propyl-1H-tetrazole: A component of the tetrazole ring in the compound.
Uniqueness
This compound is unique due to the combination of its benzyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
876897-95-9 |
|---|---|
分子式 |
C13H19N5O2 |
分子量 |
277.32g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)8-12(10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17) |
InChIキー |
VQPCZMULPAYNOR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
溶解性 |
26.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3,4-Diethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B502178.png)
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B502179.png)

![N-[(3-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502181.png)





